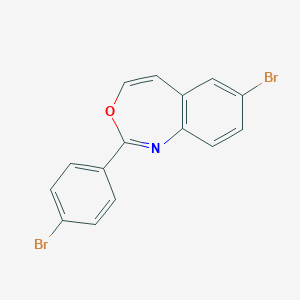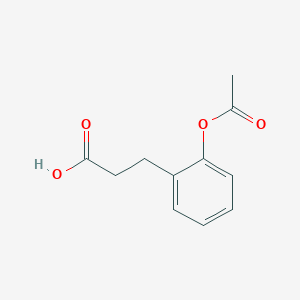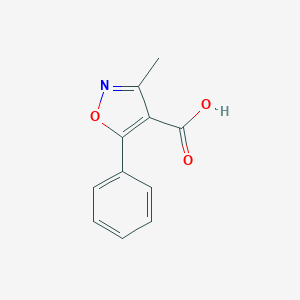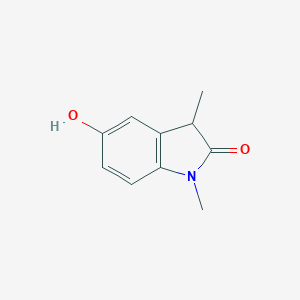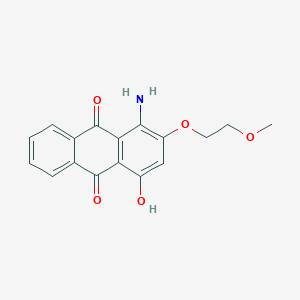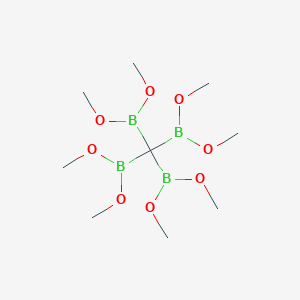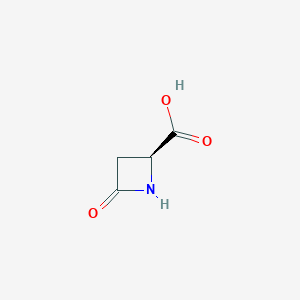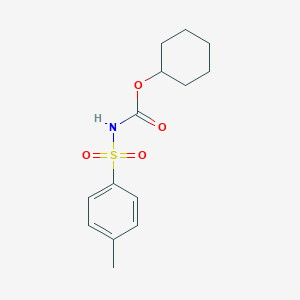![molecular formula C27H15N B091711 Benzo[a]phenaleno[1,9-hi]acridine CAS No. 190-07-8](/img/structure/B91711.png)
Benzo[a]phenaleno[1,9-hi]acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[a]phenaleno[1,9-hi]acridine (BPA) is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied for its potential use as a fluorescent probe for DNA sequencing and detection. BPA is a planar molecule that contains a fused benzene and acridine ring system, and is known for its high quantum yield and excellent photostability.
Mécanisme D'action
Benzo[a]phenaleno[1,9-hi]acridine binds selectively to DNA through intercalation, which is the insertion of a molecule between the base pairs of DNA. This binding can cause structural changes in the DNA that can lead to apoptosis in cancer cells. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by causing DNA damage and inhibiting the activity of topoisomerase II. It has also been shown to have antimicrobial activity against both Gram-positive and Gram-negative bacteria. This compound has been found to be toxic to aquatic organisms, and can accumulate in the environment due to its persistence and lipophilicity.
Avantages Et Limitations Des Expériences En Laboratoire
Benzo[a]phenaleno[1,9-hi]acridine has several advantages for lab experiments, including its high quantum yield and excellent photostability, which make it an ideal fluorescent probe for DNA sequencing and detection. However, this compound is also known for its toxicity and persistence, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the study of Benzo[a]phenaleno[1,9-hi]acridine, including the development of new synthesis methods to improve yield and reduce toxicity, the investigation of its potential use in cancer diagnosis and treatment, and the study of its environmental fate and toxicity. Additionally, the use of this compound as a model compound for the study of PAH metabolism and toxicity may lead to the development of new strategies for the remediation of contaminated sites.
Méthodes De Synthèse
The synthesis of Benzo[a]phenaleno[1,9-hi]acridine involves the condensation of 9-phenanthrenecarboxaldehyde with 1-naphthylamine in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum chloride. The resulting product is then oxidized with potassium permanganate to yield this compound. The yield of this compound can be improved by using a solvent mixture of acetic acid and acetic anhydride.
Applications De Recherche Scientifique
Benzo[a]phenaleno[1,9-hi]acridine has been used as a fluorescent probe for DNA sequencing and detection due to its high quantum yield and excellent photostability. It has also been studied for its potential use in cancer diagnosis and treatment, as it has been shown to selectively bind to DNA and induce apoptosis in cancer cells. This compound has also been used as a model compound for the study of PAH metabolism and toxicity.
Propriétés
Numéro CAS |
190-07-8 |
|---|---|
Formule moléculaire |
C27H15N |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
3-azaheptacyclo[18.6.2.02,15.04,13.07,12.017,27.024,28]octacosa-1(27),2,4(13),5,7,9,11,14,16,18,20(28),21,23,25-tetradecaene |
InChI |
InChI=1S/C27H15N/c1-2-7-21-16(4-1)11-13-24-23(21)15-20-14-19-9-8-17-5-3-6-18-10-12-22(27(20)28-24)26(19)25(17)18/h1-15H |
Clé InChI |
PMWBXWGVEXJWEF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=C5C=CC6=C7C5=C(C4=N3)C=CC7=CC=C6 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=C5C=CC6=C7C5=C(C4=N3)C=CC7=CC=C6 |
Autres numéros CAS |
190-07-8 |
Synonymes |
Benzo[a]phenaleno[1,9-hi]acridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



